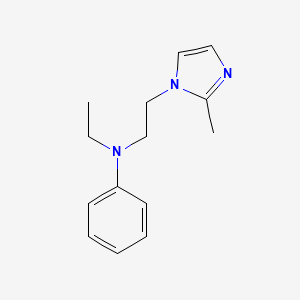

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline

Description

Properties

CAS No. |

85959-33-7 |

|---|---|

Molecular Formula |

C14H19N3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-ethyl-N-[2-(2-methylimidazol-1-yl)ethyl]aniline |

InChI |

InChI=1S/C14H19N3/c1-3-16(14-7-5-4-6-8-14)11-12-17-10-9-15-13(17)2/h4-10H,3,11-12H2,1-2H3 |

InChI Key |

YQMJEAFUKUYATB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN1C=CN=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline typically involves the reaction of N-ethyl aniline with 2-(2-methyl-1H-imidazol-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs with Imidazole Moieties

2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5)

- Structure : Lacks the ethyl and ethyl-imidazole substituents, with the imidazole directly attached to the aniline’s ortho position.

- Properties : Melting point (mp) 132.5–134.5°C, higher than the para isomer (mp 119.5–121.5°C) due to crystallinity differences .

- Applications : Used as a building block in heterocyclic chemistry; simpler structure may limit steric hindrance in reactions compared to the target compound.

3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1)

- Structure : Contains a sulfanyl (-S-) linker between the ethyl group and imidazole.

- No mp data available, but the sulfanyl group likely reduces volatility .

- Applications : Intermediate in pharmaceutical synthesis; sulfur could facilitate nucleophilic substitutions.

2-[2-(1H-Imidazol-1-yl)ethoxy]aniline (CAS 464913-73-3)

- Structure : Ethoxy spacer between aniline and imidazole.

- Properties : Increased flexibility due to the ether linkage; molecular weight 203.24 g/mol .

- Applications: Potential use in drug design where conformational flexibility is advantageous.

Benzimidazole Derivatives

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline

- Structure : Benzimidazole replaces imidazole, introducing a fused benzene ring.

- Molecular weight 263.33 g/mol .

- Applications : Likely used in materials science or as a ligand due to extended conjugation.

Azo Dyes and Markers

Solvent Yellow 124 (N-Ethyl-N-[2-(1-isobutoxyethoxy)ethyl]-4-(phenylazo)aniline)

- Structure : Phenylazo group (-N=N-) and isobutoxyethoxy chain.

- Properties : Azo group imparts intense coloration; used as a kerosene marker .

Physical and Chemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound (CAS 85959-33-7) | C₁₄H₁₈N₃ | 228.32 | Not reported | Ethyl, 2-methylimidazole |

| 2-(2-Methylimidazol-1-yl)aniline | C₁₀H₁₁N₃ | 173.21 | 132.5–134.5 | Imidazole, aniline |

| Solvent Yellow 124 | C₂₁H₂₈N₄O₂ | 368.47 | Not reported | Phenylazo, ether, ethyl |

| 3-{1-[(1-Methylimidazol-2-yl)sulfanyl]ethyl}aniline | C₁₂H₁₅N₃S | 233.33 | Not reported | Sulfanyl, imidazole |

Biological Activity

N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline, also known by its CAS number 85959-33-7, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H19N3

- Molecular Weight : 229.321 g/mol

- CAS Number : 85959-33-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block for many bioactive compounds.

Study on Anticancer Properties

A study explored the anticancer properties of imidazole derivatives, suggesting that compounds similar to this compound may induce apoptosis in cancer cell lines. For instance, derivatives with similar structures showed IC50 values indicating significant cytotoxicity against various cancer cell lines, including MCF7 and U87 glioblastoma cells .

In Vivo Studies

In vivo studies have demonstrated that certain imidazole-containing compounds can suppress tumor growth in animal models. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation pathways . While direct studies on this compound are scarce, its structural analogs provide insights into its potential effects.

Safety and Toxicity

The safety profile of this compound is not extensively documented. However, general toxicity assessments for similar compounds indicate that while low concentrations may exhibit therapeutic effects, higher concentrations could lead to cytotoxicity. Further studies are required to establish a clear safety profile for this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-Ethyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)aniline?

A typical approach involves coupling aniline derivatives with imidazole-containing alkyl halides. For example, nitro-substituted intermediates can be reduced using tin(II) chloride under reflux, followed by purification via flash chromatography or reverse-phase HPLC . This method ensures high purity while avoiding side reactions from competing nucleophiles.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm substitution patterns and imidazole ring integration.

- FT-IR : To identify N-H (aniline) and C-N (imidazole) stretches.

- LC-MS : For molecular weight validation and purity assessment. Chromatographic methods (e.g., HPLC) are critical for resolving structural analogs, as noted in studies of related imidazolyl-aniline derivatives .

Q. How can researchers address solubility challenges during experimental workflows?

The compound’s solubility varies with pH and solvent polarity. Use polar aprotic solvents (e.g., DMSO) for NMR, and optimize mobile-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) for LC-MS to enhance detection .

Advanced Research Questions

Q. How can coupling efficiency between ethylamine and 2-(2-methyl-1H-imidazol-1-yl)ethyl groups be optimized?

Advanced strategies include:

- Catalytic Systems : Palladium-mediated cross-coupling to enhance regioselectivity.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield.

- Kinetic Studies : Monitor intermediates via in situ IR to identify rate-limiting steps. Contradictions in yield data (e.g., vs. steric hindrance) may arise from competing N-alkylation pathways, requiring controlled stoichiometry .

Q. What crystallographic refinement methods resolve ambiguities in structural data?

High-resolution X-ray diffraction paired with SHELXL refinement (e.g., twin correction and anisotropic displacement parameters) can resolve disorder in the ethyl-imidazole moiety. SHELXTL pipelines are robust for handling small-molecule datasets with complex substituents .

Q. How does the imidazole ring influence the compound’s reactivity in electrophilic substitution reactions?

Computational modeling (DFT or MD simulations) predicts electron-donating effects from the imidazole ring, directing electrophiles to the para position of the aniline. Experimental validation via bromination or nitration can confirm regioselectivity .

Q. What strategies mitigate decomposition during long-term storage?

Stability studies under varied conditions (light, humidity, temperature) reveal that lyophilization and storage under inert gas (argon) at -20°C minimize oxidation. Impurity profiling via GC-MS identifies degradation byproducts (e.g., imidazole ring cleavage) .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

- Purity Verification : Re-crystallize from ethanol/water mixtures and re-analyze via DSC.

- Batch Variability : Trace metal contaminants (e.g., tin residues from synthesis) may alter thermal properties. ICP-MS screening is recommended .

- Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to resolve polymorphic ambiguities .

Q. What computational tools predict biological interactions of this compound?

Molecular docking (AutoDock Vina) against targets like histamine receptors or cytochrome P450 enzymes can prioritize in vitro assays. QSAR models trained on imidazole-containing analogs improve binding affinity predictions .

Methodological Recommendations

Q. How to design controlled studies for assessing catalytic activity in imidazole-functionalized anilines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.